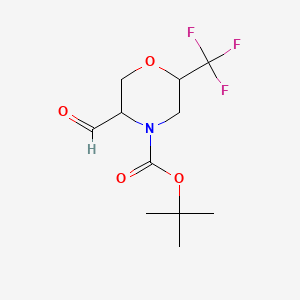
Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate is a chemical compound with a complex structure that includes a morpholine ring substituted with a formyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the morpholine ring followed by the introduction of the formyl and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Applications De Recherche Scientifique
Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and interaction within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-(5-bromo-6-(trifluoromethyl)pyridin-2-yl)morpholine-4-carboxylate
- Tert-butyl 2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate
- Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)morpholine-4-carboxylate
Uniqueness
Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate is unique due to the presence of both a formyl group and a trifluoromethyl group on the morpholine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H16F3NO4 |
|---|---|
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(17)15-4-8(11(12,13)14)18-6-7(15)5-16/h5,7-8H,4,6H2,1-3H3 |
Clé InChI |
HHPQTTRVQFZWNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(OCC1C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, Mixture of diastereomers](/img/structure/B13496643.png)
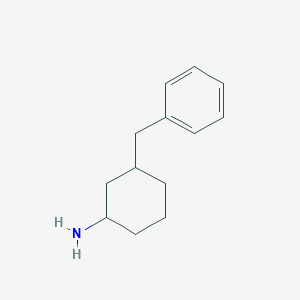
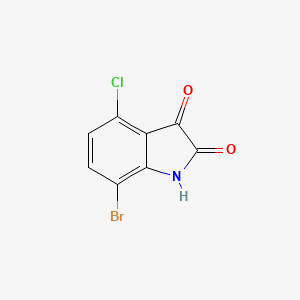

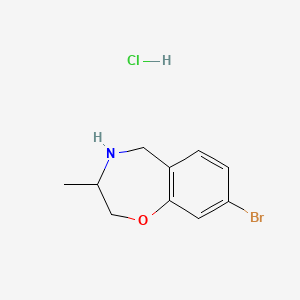


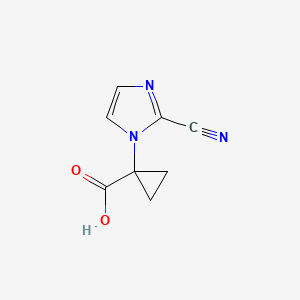
![2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers](/img/structure/B13496691.png)
![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13496697.png)
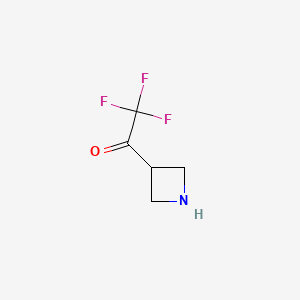

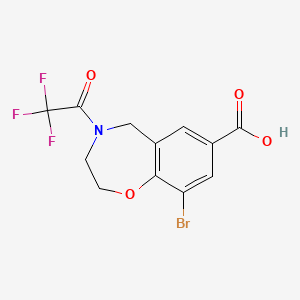
![rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13496717.png)
